3-(4-Chloro-3-methylphenoxy)propane-1-sulfonic acid
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Overview
Description
3-(4-Chloro-3-methylphenoxy)propane-1-sulfonic acid is an organic compound with the molecular formula C10H13ClO4S It is a derivative of phenol, where the phenolic hydroxyl group is replaced by a sulfonic acid group, and it contains a chloro and methyl substituent on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-methylphenoxy)propane-1-sulfonic acid typically involves the reaction of 4-chloro-3-methylphenol with 1,3-propanesultone. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-methylphenoxy)propane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters.
Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like sodium azide or sodium thiolate are used in the presence of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfonate esters and sulfonic acid derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted phenoxypropane derivatives.
Scientific Research Applications
3-(4-Chloro-3-methylphenoxy)propane-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, such as surfactants and detergents, due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-methylphenoxy)propane-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonic acid group can form strong ionic interactions with positively charged amino acid residues in proteins, leading to inhibition or activation of enzymatic activities. Additionally, the aromatic ring can participate in π-π stacking interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: A precursor in the synthesis of 3-(4-Chloro-3-methylphenoxy)propane-1-sulfonic acid.
3-(4-Chloro-3-methylphenoxy)propanoic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.
4-Chloro-3-methylphenoxyacetic acid: Contains an acetic acid moiety instead of a propane-1-sulfonic acid group.
Uniqueness
This compound is unique due to the presence of both a chloro and methyl substituent on the aromatic ring, as well as the sulfonic acid group. This combination of functional groups imparts distinct chemical properties, such as increased water solubility and the ability to form strong ionic interactions, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-(4-chloro-3-methylphenoxy)propane-1-sulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO4S/c1-8-7-9(3-4-10(8)11)15-5-2-6-16(12,13)14/h3-4,7H,2,5-6H2,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDPUEDYPHNTKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCS(=O)(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30600471 |
Source
|
Record name | 3-(4-Chloro-3-methylphenoxy)propane-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30600471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85163-61-7 |
Source
|
Record name | 3-(4-Chloro-3-methylphenoxy)propane-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30600471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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